

A Technical Guide to Biotin-PEG12-TFP Ester: Suppliers, Protocols, and Applications

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Compound of Interest

Compound Name: *Biotin-PEG12-TFP ester*

Cat. No.: *B606124*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Biotin-PEG12-TFP ester**, a versatile reagent for bioconjugation. This document details available suppliers and their corresponding catalog numbers, presents key technical data, and offers detailed experimental protocols for its application in common laboratory techniques. Furthermore, it visualizes a key experimental workflow utilizing this reagent in the context of targeted protein degradation.

Introduction to Biotin-PEG12-TFP Ester

Biotin-PEG12-TFP ester is a long-chain, PEGylated biotinylation reagent. It consists of a biotin moiety, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester. The TFP ester group readily reacts with primary amines (-NH₂) on proteins and other biomolecules to form stable amide bonds. The long PEG spacer enhances the water solubility of the reagent and the resulting biotinylated molecule, reduces steric hindrance for biotin-binding proteins like streptavidin, and minimizes non-specific interactions. These properties make **Biotin-PEG12-TFP ester** a valuable tool in various applications, including immunoassays, affinity chromatography, and targeted protein degradation.

Suppliers and Catalog Information

A variety of life science suppliers offer **Biotin-PEG12-TFP ester**. The following table summarizes the offerings from several prominent suppliers.

Supplier	Product Name	Catalog Number
Vector Labs	Biotin-dPEG®12-TFP ester	QBD-10008[1]
BroadPharm	Biotin-PEG12-TFP ester	BP-22621[2]
Precise PEG	Biotin-PEG12-TFP Ester	AG-2943
Sigma-Aldrich	Biotin-dPEG®12-TFP ester	QBD10008
BOC Sciences	Biotin-PEG12-TFP ester	Not explicitly found
RuiaoBio	Biotin-PEG12-TFP ester	RA91602

Technical Data

The following table summarizes key quantitative data for **Biotin-PEG12-TFP ester**, facilitating easy comparison.

Property	Value
Molecular Weight	~992.08 g/mol
CAS Number	2055105-33-2[2]
Purity	>95% (Varies by supplier)
Spacer Arm Length	12 PEG units (~59 Å)
Reactivity	Primary amines (-NH ₂)
Optimal Reaction pH	7.5 - 8.5[1]
Solubility	Water, DMSO, DMF
Storage	-20°C, desiccated

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Biotin-PEG12-TFP ester**.

General Protein Biotinylation

This protocol outlines the general steps for labeling a protein with **Biotin-PEG12-TFP ester**.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
- **Biotin-PEG12-TFP ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- **Protein Preparation:** Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the biotinylation reaction.
- **Reagent Preparation:** Immediately before use, dissolve **Biotin-PEG12-TFP ester** in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
- **Biotinylation Reaction:**
 - Calculate the required volume of the **Biotin-PEG12-TFP ester** stock solution to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.
 - Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
- Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted TFP ester.
- Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody

This protocol describes a sandwich ELISA using a biotinylated detection antibody.

Materials:

- 96-well microplate
- Capture antibody
- Blocking buffer (e.g., 1% BSA in PBS)
- Biotinylated detection antibody
- Streptavidin-HRP (Horseradish Peroxidase) conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2 N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Antigen standard and samples

Procedure:

- Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

- Washing: Wash the plate three times with wash buffer.
- Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Detection Antibody Incubation: Add the biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 30-60 minutes at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
- Stopping the Reaction: Add stop solution to each well to quench the reaction.
- Measurement: Read the absorbance at 450 nm using a microplate reader.

Pull-Down Assay with a Biotinylated Bait Protein

This protocol outlines the use of a biotinylated "bait" protein to isolate its interacting "prey" proteins from a cell lysate.

Materials:

- Biotinylated bait protein
- Streptavidin-conjugated magnetic beads or agarose resin

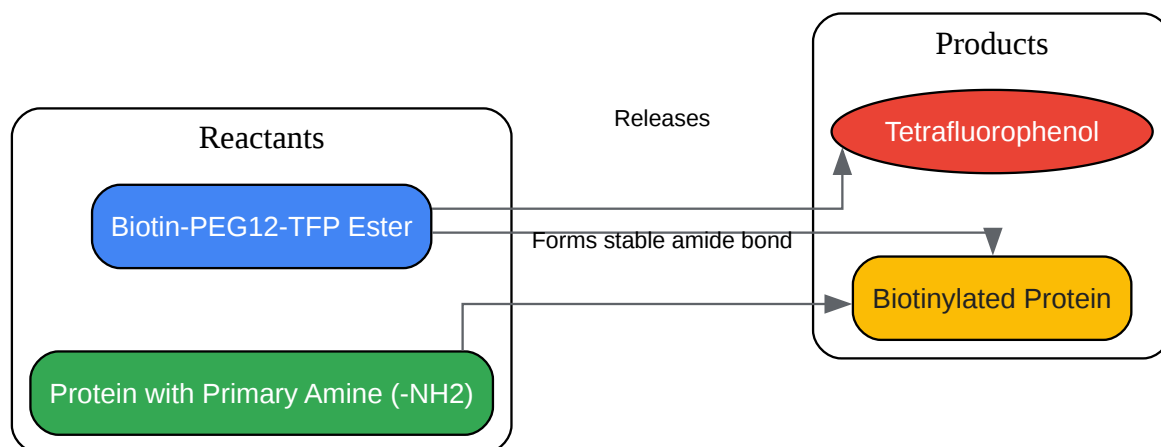
- Cell lysate containing potential "prey" proteins
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

- **Bead Preparation:** Wash the streptavidin beads with binding/wash buffer to remove any preservatives.
- **Bait Immobilization:** Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.
- **Washing:** Wash the beads with binding/wash buffer to remove any unbound bait protein.
- **Lysate Incubation:** Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the "prey" proteins to bind to the immobilized "bait."
- **Washing:** Wash the beads extensively with binding/wash buffer to remove non-specifically bound proteins.
- **Elution:** Elute the protein complexes from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for subsequent analysis by Western blotting, or by incubating with a buffer containing a high concentration of free biotin to competitively elute the biotinylated bait and its interacting partners.
- **Analysis:** Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.

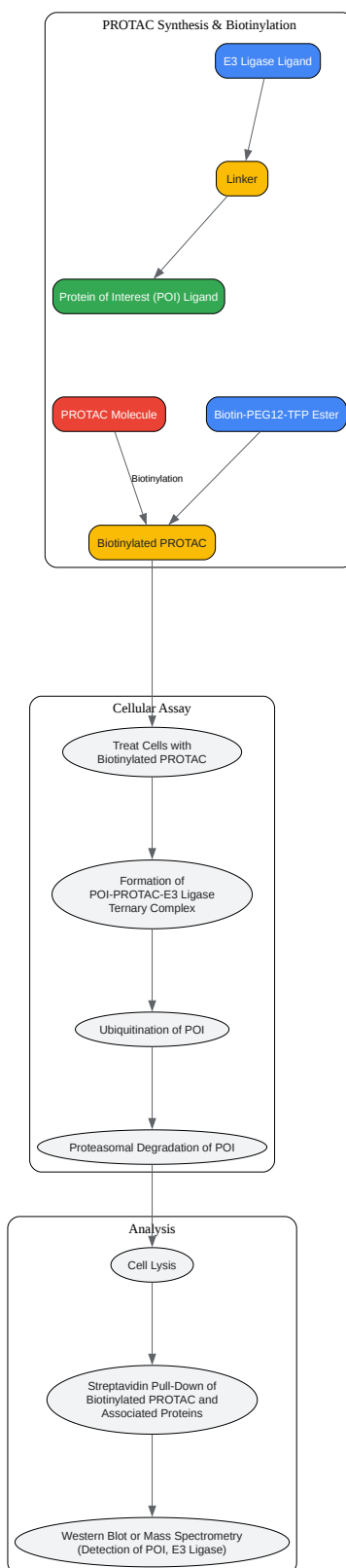
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **Biotin-PEG12-TFP ester**.



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Caption: Chemical reaction of **Biotin-PEG12-TFP ester** with a protein.



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Caption: Workflow for using a biotinylated PROTAC in targeted protein degradation.

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References

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